molecular formula C9H16N2O6 B12537236 2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid CAS No. 682350-91-0

2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid

Cat. No.: B12537236
CAS No.: 682350-91-0
M. Wt: 248.23 g/mol
InChI Key: OXIQMKJOVLNKQO-UHFFFAOYSA-N
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Description

2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid is a complex organic compound with the molecular formula C9H16N2O6. This compound is known for its unique structure, which includes a hydroxypropyl group, an amino group, and a diacetic acid moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid typically involves the reaction of glycine derivatives with hydroxypropylamine under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration. The final product is obtained in a highly pure form, suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid, such as aldehydes, carboxylic acids, amines, and alcohols. These products are used in further chemical synthesis and research applications .

Scientific Research Applications

2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the hydroxypropyl and amino groups, which facilitate binding to the active sites of enzymes. The diacetic acid moiety also plays a role in stabilizing the compound’s structure and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid include:

Uniqueness

What sets 2,2’-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in specialized research applications where specific interactions with enzymes and proteins are required .

Properties

CAS No.

682350-91-0

Molecular Formula

C9H16N2O6

Molecular Weight

248.23 g/mol

IUPAC Name

2-[carboxymethyl-[2-(3-hydroxypropylamino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C9H16N2O6/c12-3-1-2-10-7(13)4-11(5-8(14)15)6-9(16)17/h12H,1-6H2,(H,10,13)(H,14,15)(H,16,17)

InChI Key

OXIQMKJOVLNKQO-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CN(CC(=O)O)CC(=O)O)CO

Origin of Product

United States

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